molecular formula C11H18N2O2 B6640566 1-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-3-(2-methylcyclopropyl)urea

1-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-3-(2-methylcyclopropyl)urea

Cat. No.: B6640566
M. Wt: 210.27 g/mol
InChI Key: ZSZJBZZQTRHWIH-APTHBXDWSA-N
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Description

1-[(1S,4R)-4-(Hydroxymethyl)cyclopent-2-en-1-yl]-3-(2-methylcyclopropyl)urea is a unique compound of significant interest in the fields of chemistry, biology, medicine, and industry. Its complex structure, involving a cyclopentenyl core with a hydroxymethyl group and a methylcyclopropyl substituent, makes it a subject of extensive study for its diverse reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1S,4R)-4-(Hydroxymethyl)cyclopent-2-en-1-yl]-3-(2-methylcyclopropyl)urea typically involves multi-step processes starting from readily available precursors. A common approach is:

  • Starting with cyclopentadiene, undergo a Diels-Alder reaction to introduce the desired substituents.

  • Functionalize the cyclopentene ring by hydroxylation to obtain the hydroxymethyl group.

  • Synthesize the urea moiety by reacting an isocyanate intermediate with a cyclopropyl amine derivative under controlled conditions.

Industrial Production Methods: Scaling up the production for industrial purposes involves optimizing the reaction conditions to maximize yield and purity. This includes controlling reaction temperatures, pressures, and using catalysts or reagents to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions: 1-[(1S,4R)-4-(Hydroxymethyl)cyclopent-2-en-1-yl]-3-(2-methylcyclopropyl)urea undergoes various reactions:

  • Oxidation: It can be oxidized to introduce further functional groups.

  • Reduction: Reduction reactions can modify the unsaturated bonds or reduce functional groups to simpler forms.

  • Substitution: Nucleophilic or electrophilic substitutions can occur at the hydroxymethyl and urea groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include KMnO4 and H2O2 under mild conditions.

  • Reduction: Catalytic hydrogenation using Pd/C or LiAlH4 can be employed.

  • Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitutions.

Major Products:

  • Oxidation may yield carboxylic acids or aldehydes.

  • Reduction may produce alcohols or alkanes.

  • Substitution can result in various functionalized derivatives depending on the reactants used.

Scientific Research Applications

1-[(1S,4R)-4-(Hydroxymethyl)cyclopent-2-en-1-yl]-3-(2-methylcyclopropyl)urea has a wide range of applications:

  • Chemistry: It serves as an intermediate for synthesizing other complex molecules.

  • Biology: Its structure allows for interactions with biological macromolecules, making it a useful tool in biochemical studies.

  • Medicine: Potential pharmaceutical applications include acting as a building block for drugs targeting specific biological pathways.

  • Industry: It is used in the production of specialized polymers and materials with unique properties.

Mechanism of Action

The compound exerts its effects through specific interactions with molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The precise mechanism can involve binding to active sites or altering the structure of the target molecules.

Comparison with Similar Compounds

  • 1-[(1R,4S)-4-(Hydroxymethyl)cyclopent-2-en-1-yl]urea

  • 3-(2-Cyclopropyl)urea derivatives

  • Hydroxymethyl cyclopentenes

Properties

IUPAC Name

1-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-3-(2-methylcyclopropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c1-7-4-10(7)13-11(15)12-9-3-2-8(5-9)6-14/h2-3,7-10,14H,4-6H2,1H3,(H2,12,13,15)/t7?,8-,9+,10?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSZJBZZQTRHWIH-APTHBXDWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1NC(=O)NC2CC(C=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CC1NC(=O)N[C@H]2C[C@H](C=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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